![molecular formula C19H10Cl2F6N2O B2987548 3-chloro-2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methyl]-5-(trifluoromethyl)pyridine CAS No. 338410-46-1](/img/structure/B2987548.png)
3-chloro-2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methyl]-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methyl]-5-(trifluoromethyl)pyridine is a complex organic compound characterized by the presence of multiple halogen atoms and trifluoromethyl groups. This compound is notable for its unique chemical structure, which includes two pyridine rings and multiple trifluoromethyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methyl]-5-(trifluoromethyl)pyridine typically involves multiple steps, including halogenation and nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The process may involve the use of specialized catalysts and reaction conditions optimized for large-scale synthesis. For instance, the direct chlorination and fluorination of pyridine derivatives are commonly employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methyl]-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the halogen atoms or other functional groups.
Substitution: Nucleophilic substitution reactions are common, particularly involving the halogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while nucleophilic substitution can result in the replacement of halogen atoms with other functional groups .
Scientific Research Applications
3-chloro-2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methyl]-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-chloro-2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methyl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound’s effects are mediated through pathways involving halogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound shares a similar structure but with a fluorine atom instead of a chlorine atom.
2,3-dichloro-5-(trifluoromethyl)pyridine: Another closely related compound with two chlorine atoms and one trifluoromethyl group.
Uniqueness
The uniqueness of 3-chloro-2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methyl]-5-(trifluoromethyl)pyridine lies in its dual pyridine rings and multiple trifluoromethyl groups, which confer distinct chemical and biological properties. These features make it particularly valuable in applications requiring high specificity and potency .
Properties
IUPAC Name |
3-chloro-2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2F6N2O/c20-14-6-11(18(22,23)24)8-28-16(14)5-10-1-3-13(4-2-10)30-17-15(21)7-12(9-29-17)19(25,26)27/h1-4,6-9H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCHYUJTJUOXOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-[[2-[(E)-3-(4-chloro-2-methoxy-5-methylanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2987465.png)
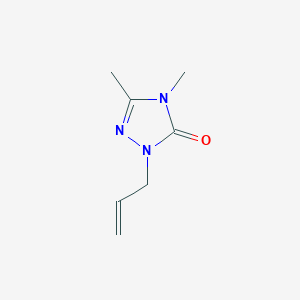
![2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B2987467.png)

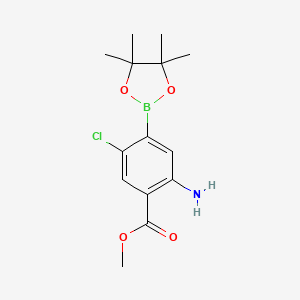

![N-[(dimethylamino)methylene]-2-(4-fluorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B2987474.png)
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B2987475.png)
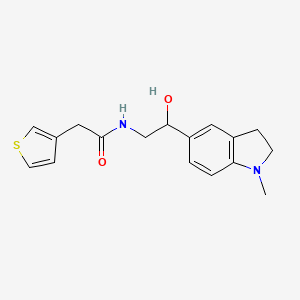
![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2987478.png)
![2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2987479.png)
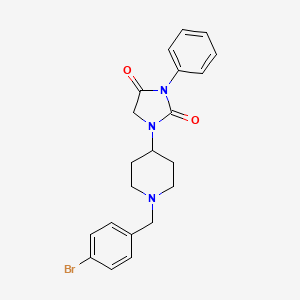
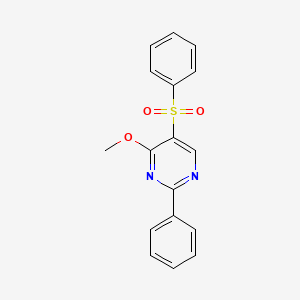
![methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate hydrochloride](/img/structure/B2987488.png)
